molecular formula C8H8N2 B13126613 3-Methylpyrazolo[1,5-a]pyridine

3-Methylpyrazolo[1,5-a]pyridine

Cat. No.: B13126613
M. Wt: 132.16 g/mol
InChI Key: KLSKDQANNFRWGT-UHFFFAOYSA-N
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Description

3-Methylpyrazolo[1,5-a]pyridine is a bicyclic heterocyclic compound featuring a pyridine ring fused with a pyrazole moiety and a methyl substituent at the 3-position. This scaffold has garnered significant attention in medicinal chemistry due to its structural similarity to indole and purine, enabling its use as a bioisostere in drug design . Notably, derivatives of pyrazolo[1,5-a]pyridine, such as the anti-inflammatory drug ibudilast, have been clinically used for decades, underscoring their therapeutic relevance . The methyl group at the 3-position enhances metabolic stability and modulates electronic properties, making this core a versatile platform for developing bioactive molecules.

Preparation Methods

Preparation via Condensation of N-Amino-2-iminopyridines with β-Dicarbonyl Compounds under Oxidative Conditions

One of the most efficient and environmentally friendly methods for synthesizing 3-methylpyrazolo[1,5-a]pyridine derivatives involves the condensation of N-amino-2-iminopyridines with β-dicarbonyl compounds such as ethyl acetoacetate in the presence of acetic acid and oxygen atmosphere.

Reaction Conditions and Findings

  • N-amino-2-iminopyridine (3 mmol) and ethyl acetoacetate (3 mmol) are reacted in ethanol (10 mL) containing 6 equivalents of acetic acid.
  • The reaction is carried out at 130 °C under an oxygen atmosphere (1 atm) for 18 hours.
  • Under these conditions, the target this compound derivative is obtained in up to 94% yield .
  • The presence of oxygen is critical, as reactions under argon atmosphere yield only 6%, confirming the oxidative coupling mechanism.
  • Increasing acetic acid equivalents from 2 to 6 improves yield from 34% to 74%, but excess acid (>6 equiv) leads to by-product formation (triazolo[1,5-a]pyridine derivatives).

Summary Table of Yields with Acid Loading and Atmosphere

Entry Acid (equiv) Atmosphere Yield of this compound (%)
1 2 (AcOH) Air 34
2 4 (AcOH) Air 52
3 6 (AcOH) Air 74
4 6 (AcOH) O₂ 94
5 6 (AcOH) Ar 6

Reaction conditions: N-amino-2-iminopyridine (3 mmol), ethyl acetoacetate (3 mmol), ethanol (10 mL), 130 °C, 18 h.

This method is notable for its simplicity, high yield, and environmental compatibility, leveraging molecular oxygen as the oxidant.

Palladium-Catalyzed Tandem Cyclization Using N-Iminopyridinium Ylides

Another advanced synthetic route involves a tandem palladium-catalyzed and silver-mediated elimination, direct functionalization, and cyclization of N-iminopyridinium ylides with alkenyl or alkynyl halides.

Key Features

  • Starting from pyridine derivatives, N-benzoyliminopyridinium ylides are prepared and subjected to palladium catalysis.
  • The reaction proceeds via domino steps: palladium-catalyzed coupling, silver-mediated elimination, and intramolecular cyclization.
  • This method allows access to 2- and 2,3-substituted pyrazolo[1,5-a]pyridines, including 3-methyl derivatives.
  • The reaction is high yielding and efficient, requiring only a two-step sequence from pyridine.
  • Aryl-substituted alkenyl bromides and iodides serve as effective coupling partners.
  • Terminal alkynes can be used to extend the scope to alkyl-substituted derivatives.

This method offers precise control over substitution patterns and is valuable for synthesizing complex derivatives.

Classical Functional Group Transformations on Pyrazolo[1,5-a]pyridine Core

Older but still relevant methods involve functionalization of preformed pyrazolo[1,5-a]pyridine rings:

  • Acylation and Formylation : Starting from 2-isopropylpyrazolo[1,5-a]pyridine, acylation with acetic anhydride or formylation with phosphorus oxychloride yields 3-substituted derivatives.
  • Alkylation and Amination : Reactions with dimethyl sulfate or hydrochloric acid under reflux conditions allow substitution at various positions.
  • These methods typically yield moderate to good yields (39-67%) and involve classical organic transformations.

Multi-Step Synthesis via Pyrazole Precursors and Cyclization

In some synthetic routes, this compound derivatives are obtained through multi-step sequences involving:

  • Reaction of 5-amino-3-methylpyrazole with diethyl malonate in the presence of sodium ethanolate to form dihydroxy heterocycles.
  • Subsequent chlorination with phosphorus oxychloride followed by nucleophilic substitution to install desired substituents.
  • These steps yield pyrazolo[1,5-a]pyrimidine analogs but provide insight into related synthetic strategies for pyrazolo fused systems.

Summary Table of Preparation Methods for this compound

Method No. Starting Materials Key Reagents/Conditions Yield Range (%) Comments
1 N-amino-2-iminopyridine + ethyl acetoacetate Ethanol, Acetic acid (6 equiv), O₂, 130 °C, 18 h Up to 94 Oxidative CDC reaction, eco-friendly
2 N-benzoyliminopyridinium ylides + alkenyl/alkynyl halides Pd catalyst, Ag salt, tandem reaction High Tandem Pd-catalyzed cyclization
3 2-isopropylpyrazolo[1,5-a]pyridine Acetic anhydride, POCl₃, HCl, reflux 39–67 Classical functionalization
4 5-amino-3-methylpyrazole + diethyl malonate Sodium ethanolate, POCl₃, substitution Moderate to high Multi-step pyrazole-based synthesis

Chemical Reactions Analysis

Types of Reactions

3-Methylpyrazolo[1,5-a]pyridine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrazole or pyridine rings .

Scientific Research Applications

3-Methylpyrazolo[1,5-a]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methylpyrazolo[1,5-a]pyridine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites. This binding can disrupt the normal function of the enzyme, leading to therapeutic effects such as the inhibition of cancer cell growth .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Pyrazolo[1,5-a]pyrimidines

Pyrazolo[1,5-a]pyrimidines share a fused pyrazole-pyrimidine core and are purine analogs. Unlike 3-methylpyrazolo[1,5-a]pyridine, these compounds often exhibit antimetabolite activity, disrupting purine biochemical pathways. For instance, they demonstrate antitrypanosomal, antischistosomal, and anticancer activities by targeting enzymes like HMG-CoA reductase and COX-2 . A key distinction lies in their nitrogen atom arrangement, which broadens their hydrogen-bonding capacity and enhances interactions with nucleic acid targets.

Imidazo[1,5-a]pyridines

Imidazo[1,5-a]pyridines feature a fused imidazole-pyridine core. While structurally similar to pyrazolo[1,5-a]pyridines, the imidazole ring introduces additional nitrogen atoms, altering electronic properties and solubility. These compounds are widely used in optoelectronics and as fluorescent probes due to their solvatochromic behavior and large Stokes shifts . For example, imidazo[1,5-a]pyridine-based fluorophores intercalate into lipid bilayers, enabling membrane dynamics studies , whereas this compound derivatives are optimized for enzyme inhibition (e.g., PDE4B IC50 = 0.0034 μM for compound 19h ).

Key Differences:

  • Electronic Properties: The imidazole ring in imidazo[1,5-a]pyridines enhances π-π stacking and hydrogen bonding, favoring applications in sensing .
  • Biological Targets: Imidazo derivatives target EGFR tyrosine kinase (e.g., compounds with ΔGbind = −40 kcal/mol ) and cysteine proteases, while pyrazolo analogs focus on PDEs and CRF1 receptors .

Pyrazolo[5,1-c]triazines

Pyrazolo[5,1-c]triazines are triazine-fused analogs with distinct nitrogen-rich cores. These compounds exhibit antiviral and antitumor activities by mimicking nucleic acid bases . Compared to this compound, their planar structure facilitates intercalation into DNA, but they lack the methyl group’s metabolic stability enhancement.

Substituent Effects and Structure-Activity Relationships (SAR)

The position and nature of substituents critically influence bioactivity:

  • 3-Methyl Group: In this compound, the methyl group at C3 enhances lipophilicity and metabolic stability, as seen in PDE4 inhibitors like compound 19h (IC50 = 0.0034 μM) .
  • Methoxy vs. Methyl Substituents: Replacing C5-methyl with methoxy in pyrazolo[1,5-a]pyridine derivatives improves antitubercular activity against drug-resistant Mycobacterium tuberculosis (MIC90 < 0.1 μg/mL) .
  • Pyridyl vs. Phenyl Groups: 3-Pyridylpyrazolo[1,5-a]pyrimidines (e.g., compound 26h, CRF1 Ki = 3.5 nM) exhibit higher water solubility than phenyl analogs, enhancing oral bioavailability .

Table 2: Substituent Impact on Key Pharmacological Parameters

Substituent Position Compound Class Effect on Activity/Solubility Example
C3-Methyl Pyrazolo[1,5-a]pyridine ↑ Metabolic stability PDE4 inhibitor 19h
C5-Methoxy Pyrazolo[1,5-a]pyridine ↑ Antitubercular potency Mtb inhibitor
C3-Pyridyl Pyrazolo[1,5-a]pyrimidine ↑ Solubility, ↓ Lipophilicity CRF1 antagonist 26h

Properties

IUPAC Name

3-methylpyrazolo[1,5-a]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2/c1-7-6-9-10-5-3-2-4-8(7)10/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLSKDQANNFRWGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CC=CN2N=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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